3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
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Overview
Description
3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a heterocyclic compound that features a unique combination of bromine, fluorine, and pyrazolo[5,1-b][1,3]oxazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine typically involves multi-step organic reactions. One common method involves the reaction of 4-fluoroaniline with ethyl 2,2,2-trifluoroacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent bromination and fluorination steps are carried out to introduce the bromine and fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another fluorinated heterocyclic compound with similar structural features.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with fluorine and aromatic rings, showing similar biological activities.
Uniqueness
3-Bromo-6,6-difluoro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is unique due to its specific combination of bromine, fluorine, and pyrazolo[5,1-b][1,3]oxazine moieties, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse chemical modifications make it a valuable compound for research and development.
Properties
Molecular Formula |
C12H8BrF3N2O |
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Molecular Weight |
333.10 g/mol |
IUPAC Name |
3-bromo-6,6-difluoro-2-(4-fluorophenyl)-5,7-dihydropyrazolo[5,1-b][1,3]oxazine |
InChI |
InChI=1S/C12H8BrF3N2O/c13-9-10(7-1-3-8(14)4-2-7)17-18-5-12(15,16)6-19-11(9)18/h1-4H,5-6H2 |
InChI Key |
FKEFNCQUHVLBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C(C(=NN21)C3=CC=C(C=C3)F)Br)(F)F |
Origin of Product |
United States |
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